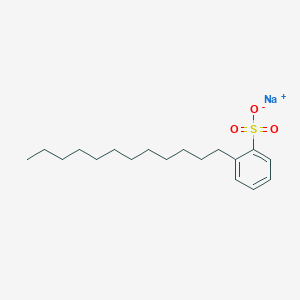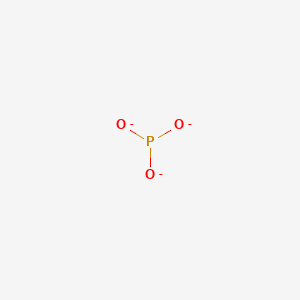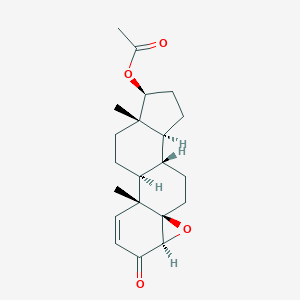
(4beta,5beta,17beta)-3-Oxo-4,5-epoxyandrost-1-en-17-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4beta,5beta,17beta)-3-Oxo-4,5-epoxyandrost-1-en-17-yl acetate, commonly known as epoxyandrosterone, is a natural steroid hormone found in the human body. It is a derivative of androsterone and is synthesized through the oxidation of androsterone by the enzyme 5β-reductase. Epoxyandrosterone has been found to have numerous physiological and biochemical effects on the body, making it an important area of research in the field of endocrinology.
Mecanismo De Acción
The exact mechanism of action of epoxyandrosterone is not fully understood. However, it is believed to act as a modulator of androgen receptor activity, binding to androgen receptors and altering their transcriptional activity. Additionally, it has been shown to inhibit the activity of the enzyme 5α-reductase, which is responsible for the conversion of testosterone to dihydrotestosterone.
Efectos Bioquímicos Y Fisiológicos
Epoxyandrosterone has been found to have numerous biochemical and physiological effects on the body. It has been shown to increase the production of luteinizing hormone, which in turn stimulates the production of testosterone. Additionally, it has been found to inhibit the activity of the enzyme 5α-reductase, which is responsible for the conversion of testosterone to dihydrotestosterone. This may have implications for the treatment of conditions such as benign prostatic hyperplasia and male pattern baldness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Epoxyandrosterone has several advantages and limitations for lab experiments. One advantage is that it is a natural compound found in the human body, making it a useful biomarker for various physiological and pathological conditions. Additionally, it has been found to have a relatively low toxicity, making it a safe compound to work with in the lab. However, one limitation is that it is a relatively unstable compound and can degrade over time, making it difficult to work with in long-term experiments.
Direcciones Futuras
There are several future directions for research on epoxyandrosterone. One area of interest is its potential as a biomarker for various physiological and pathological conditions. Additionally, further research is needed to fully understand its mechanism of action and its potential as a treatment for conditions such as male infertility, benign prostatic hyperplasia, and male pattern baldness. Finally, more research is needed to determine the long-term effects of epoxyandrosterone on the body and its potential as a therapeutic agent.
Métodos De Síntesis
Epoxyandrosterone is synthesized through the oxidation of androsterone by the enzyme 5β-reductase. This process involves the addition of an oxygen molecule to the C4 and C5 positions of the androsterone molecule, resulting in the formation of an epoxy group. The resulting compound is then acetylated at the C17 position to form (4beta,5beta,17beta)-3-Oxo-4,5-epoxyandrost-1-en-17-yl acetate.
Aplicaciones Científicas De Investigación
Epoxyandrosterone has been the subject of numerous scientific studies due to its potential as a biomarker for various physiological and pathological conditions. It has been found to be present in human urine and has been used as a marker for the detection of anabolic steroid use in athletes. Additionally, it has been implicated in the regulation of male reproductive function and has been studied for its potential as a treatment for male infertility.
Propiedades
Número CAS |
13731-42-5 |
|---|---|
Nombre del producto |
(4beta,5beta,17beta)-3-Oxo-4,5-epoxyandrost-1-en-17-yl acetate |
Fórmula molecular |
C21H28O4 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
[(1S,2R,6R,8R,11S,12S,15S,16S)-2,16-dimethyl-5-oxo-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-3-en-15-yl] acetate |
InChI |
InChI=1S/C21H28O4/c1-12(22)24-17-5-4-14-13-6-11-21-18(25-21)16(23)8-10-20(21,3)15(13)7-9-19(14,17)2/h8,10,13-15,17-18H,4-7,9,11H2,1-3H3/t13-,14-,15-,17-,18-,19-,20+,21-/m0/s1 |
Clave InChI |
SVPBVOLIHLWVTQ-JCGLPCRQSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@]45[C@@]3(C=CC(=O)[C@@H]4O5)C)C |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC45C3(C=CC(=O)C4O5)C)C |
SMILES canónico |
CC(=O)OC1CCC2C1(CCC3C2CCC45C3(C=CC(=O)C4O5)C)C |
Sinónimos |
Androst-1-en-3-one, 17-(acetyloxy)-4,5-epoxy-, (4beta,5beta,17beta)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane](/img/structure/B83580.png)
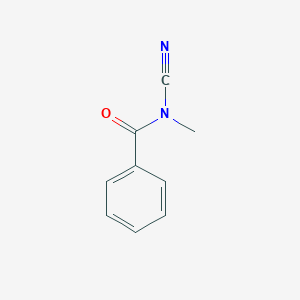

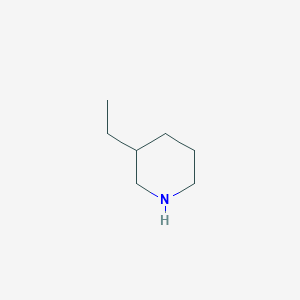
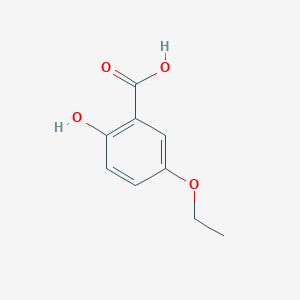
![1-Bromo-4-[chloro(phenyl)methyl]benzene](/img/structure/B83590.png)

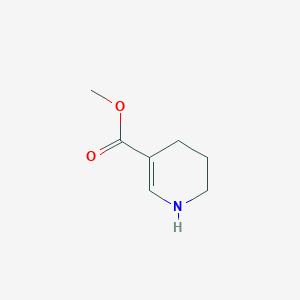
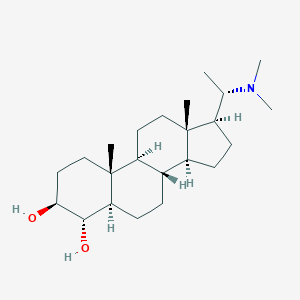
![4-[(Ethylamino)sulfonyl]benzoic acid](/img/structure/B83595.png)
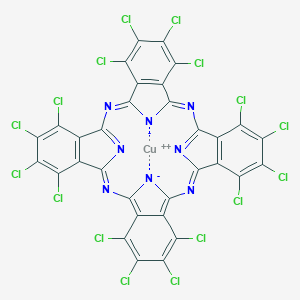
![(3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B83598.png)
